A Technical Guide to the Physicochemical Properties of 1-phenyl-3-(4-bromophenyl)pyrazole-4-carboxylic acid
A Technical Guide to the Physicochemical Properties of 1-phenyl-3-(4-bromophenyl)pyrazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 1-phenyl-3-(4-bromophenyl)pyrazole-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal and agrochemical research. The pyrazole scaffold is a well-established pharmacophore, and its derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1] This document details the synthesis, structural characteristics, and both experimental and predicted physicochemical parameters of the title compound, offering a critical resource for its application in drug discovery and development.
Introduction and Significance
Pyrazole carboxylic acid derivatives represent a privileged class of heterocyclic compounds with diverse biological applications.[2][3] Their versatile synthetic accessibility and broad spectrum of activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral effects, make them a focal point for medicinal chemists.[1] The specific compound, 1-phenyl-3-(4-bromophenyl)pyrazole-4-carboxylic acid, serves as a key intermediate in the synthesis of novel therapeutic agents and crop protection chemicals.[4] Its structural features, combining the robust pyrazole core with phenyl and bromophenyl substituents, provide a template for developing targeted inhibitors and modulators of biological pathways. Understanding the fundamental physicochemical properties of this molecule is paramount for optimizing its synthesis, formulation, and biological efficacy.
Molecular Structure and Identification
The molecular structure of 1-phenyl-3-(4-bromophenyl)pyrazole-4-carboxylic acid is characterized by a central pyrazole ring substituted at positions 1, 3, and 4. A phenyl group is attached to the N1 position, a 4-bromophenyl group at the C3 position, and a carboxylic acid group at the C4 position.
Chemical Structure```dot
// Atom nodes N1 [label="N", pos="0,1.5!"]; N2 [label="N", pos="-1.2,0.8!"]; C3 [label="C", pos="-1.2,-0.7!"]; C4 [label="C", pos="0,-1.2!"]; C5 [label="C", pos="0.8,0!"];
// Phenyl group at N1 C1_ph [label="C", pos="1.2,2.7!"]; C2_ph [label="C", pos="2.5,2.9!"]; C3_ph [label="C", pos="3.4,1.9!"]; C4_ph [label="C", pos="3.0,0.7!"]; C5_ph [label="C", pos="1.7,0.5!"];
// 4-Bromophenyl group at C3 C1_brph [label="C", pos="-2.5,-1.5!"]; C2_brph [label="C", pos="-3.8,-0.9!"]; C3_brph [label="C", pos="-4.8,-1.9!"]; C4_brph [label="C", pos="-4.5,-3.2!"]; C5_brph [label="C", pos="-3.2,-3.8!"]; Br [label="Br", pos="-5.8,-4.2!", fontcolor="#EA4335"];
// Carboxylic acid group at C4 C_cooh [label="C", pos="0.3,-2.7!"]; O1_cooh [label="O", pos="1.5,-3.2!", fontcolor="#EA4335"]; O2_cooh [label="O", pos="-0.5,-3.8!", fontcolor="#EA4335"]; H_cooh [label="H", pos="-0.2,-4.7!"];
// Pyrazole ring bonds N1 -- N2; N2 -- C3; C3 -- C4; C4 -- C5; C5 -- N1;
// Phenyl group bonds N1 -- C5_ph [len=1.2]; C1_ph -- C2_ph; C2_ph -- C3_ph; C3_ph -- C4_ph; C4_ph -- C5_ph; C5_ph -- C1_ph;
// 4-Bromophenyl group bonds C3 -- C1_brph [len=1.2]; C1_brph -- C2_brph; C2_brph -- C3_brph; C3_brph -- C4_brph; C4_brph -- C5_brph; C5_brph -- C1_brph; C4_brph -- Br;
// Carboxylic acid group bonds C4 -- C_cooh [len=1.2]; C_cooh -- O1_cooh [style=double]; C_cooh -- O2_cooh; O2_cooh -- H_cooh;
// Double bonds in pyrazole ring edge [style=double]; N1 -- C5; C3 -- N2; }
Caption: Synthetic pathway for 1-phenyl-3-(4-bromophenyl)pyrazole-4-carboxylic acid.
Experimental Protocols
Step 1: Synthesis of 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde (Precursor)
This synthesis is based on the Vilsmeier-Haack reaction, a widely used method for the formylation of electron-rich aromatic and heterocyclic compounds. [5]
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Formation of the Hydrazone:
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To a solution of 4-bromoacetophenone (1 equivalent) in ethanol, add phenylhydrazine (1 equivalent) and a catalytic amount of glacial acetic acid.
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Reflux the mixture for 1-2 hours.
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Cool the reaction mixture to allow the precipitation of (E)-1-(1-(4-bromophenyl)ethylidene)-2-phenylhydrazine.
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Filter the precipitate, wash with cold ethanol, and dry under vacuum. [3]
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-
Vilsmeier-Haack Cyclization and Formylation:
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Prepare the Vilsmeier reagent by adding phosphoryl chloride (POCl₃, 3 equivalents) dropwise to an ice-cooled solution of N,N-dimethylformamide (DMF). Stir for 30 minutes at 0-5 °C. [2] * Dissolve the hydrazone from the previous step (1 equivalent) in DMF and add it slowly to the Vilsmeier reagent. [2] * Heat the reaction mixture to 70-80 °C and stir for 4-6 hours. [2] * Cool the mixture to room temperature and pour it onto crushed ice.
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Basify the mixture to pH 12 with a saturated aqueous sodium carbonate solution to precipitate the crude product. [2] * Filter the solid, wash thoroughly with water, and dry.
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Purify the crude product by recrystallization from methanol or column chromatography (eluent: chloroform or ethyl acetate/hexane mixtures) to yield 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde as a solid. [2] Step 2: Oxidation to 1-phenyl-3-(4-bromophenyl)pyrazole-4-carboxylic acid
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The aldehyde precursor is oxidized to the corresponding carboxylic acid. A common and effective oxidizing agent for this transformation is potassium permanganate (KMnO₄).
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Oxidation Reaction:
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Dissolve the 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde in a suitable solvent such as acetone or a mixture of acetone and water.
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Slowly add a solution of potassium permanganate (KMnO₄) in water to the aldehyde solution while stirring. The reaction is typically exothermic and may require cooling to maintain a controlled temperature.
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Stir the reaction mixture at room temperature until the purple color of the permanganate disappears, indicating the completion of the reaction.
-
-
Work-up and Purification:
-
Quench the reaction by adding a reducing agent, such as sodium bisulfite, to destroy any excess KMnO₄ and the manganese dioxide (MnO₂) byproduct.
-
Acidify the mixture with a mineral acid (e.g., HCl) to a pH of 2-3. This will protonate the carboxylate salt to the carboxylic acid, causing it to precipitate.
-
Filter the solid precipitate, wash with water to remove inorganic salts, and dry.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 1-phenyl-3-(4-bromophenyl)pyrazole-4-carboxylic acid.
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Physicochemical Properties
A thorough understanding of the physicochemical properties is essential for the handling, formulation, and development of this compound.
Summary of Physicochemical Data
| Property | Value | Source/Method |
| Melting Point | Not experimentally reported. The precursor, 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, has a melting point of 140-142 °C (413-415 K). | |
| Solubility | Expected to be poorly soluble in water and soluble in common organic solvents such as DMSO, DMF, and alcohols. Specific experimental data is not available. | General chemical principles |
| pKa (Acidity Constant) | Predicted to be in the range of 4-5, typical for aromatic carboxylic acids. Experimental data is not available. | |
| Lipophilicity (XlogP) | 3.8 | Predicted by PubChem [6] |
Spectroscopic Characterization
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¹H NMR Spectroscopy:
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Aromatic Protons: Multiple signals are expected in the aromatic region (δ 7.0-8.5 ppm) corresponding to the protons on the phenyl and 4-bromophenyl rings. The protons on the 4-bromophenyl ring will likely appear as two doublets (an AA'BB' system).
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Pyrazole Proton: A singlet corresponding to the C5-H of the pyrazole ring is expected, likely downfield (δ > 8.0 ppm).
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Carboxylic Acid Proton: A broad singlet, which is exchangeable with D₂O, is expected for the acidic proton of the carboxylic acid group, typically in the region of δ 10-13 ppm.
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¹³C NMR Spectroscopy:
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Carbonyl Carbon: The signal for the carboxylic acid carbonyl carbon is expected to appear in the range of δ 165-175 ppm.
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Aromatic and Pyrazole Carbons: A series of signals in the range of δ 110-150 ppm will correspond to the carbons of the pyrazole, phenyl, and 4-bromophenyl rings. The carbon attached to the bromine atom will show a characteristic shift.
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Infrared (IR) Spectroscopy:
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O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching of the carboxylic acid dimer.
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C=O Stretch: A strong absorption band around 1700 cm⁻¹ corresponds to the C=O stretching of the carboxylic acid.
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C=N and C=C Stretches: Absorptions in the 1450-1600 cm⁻¹ region are expected for the C=N and C=C stretching vibrations of the pyrazole and aromatic rings.
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C-Br Stretch: A band in the lower frequency region (typically 500-600 cm⁻¹) may be observed for the C-Br stretch.
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-
Mass Spectrometry:
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Molecular Ion Peak: The mass spectrum should show a molecular ion peak [M]⁺ and/or a protonated molecular ion peak [M+H]⁺. Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity (for ⁷⁹Br and ⁸¹Br) will be observed for the molecular ion and any bromine-containing fragments.
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Predicted m/z: Predicted m/z for [M+H]⁺ is 343.00768. [6]
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Conclusion
1-phenyl-3-(4-bromophenyl)pyrazole-4-carboxylic acid is a valuable synthetic intermediate with significant potential in the fields of drug discovery and agrochemicals. This guide has outlined its synthesis from readily available starting materials and provided a summary of its known and predicted physicochemical properties. While a solid foundation for working with this compound is presented, further experimental characterization of its solubility, pKa, and lipophilicity is warranted to fully enable its development into advanced applications. The provided synthetic protocols and spectroscopic insights offer a robust starting point for researchers and scientists in this endeavor.
References
- Cetin, A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 18(1), 93-109.
- Elkady, M., Keck, P. R. W. E. F., Schollmeyer, D., & Laufer, S. (2012). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(12), o3397.
- Shetty, P., et al. (Year not available).
- Prasath, R., Bhavana, P., Ng, S. W., & Tiekink, E. R. T. (2011). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2650.
- ResearchGate. (2011). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde.
- Bentham Science. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry.
- Shah, V. H., et al. (Year not available). Synthesis and Characterization of 3-(4-Chlorophenyl)-N-hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives.
- PubChem. (n.d.). 3-(4-bromophenyl)-1-phenyl-1h-pyrazole-4-carboxylic acid. PubChem.
- Bandgar, B. P., et al. (2014).
- DergiPark. (2018). Synthesis of Some New Pyrazoles. Journal of the Turkish Chemical Society, Section A: Chemistry.
- ARKIVOC. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC.
- Academic Strive. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Academic Strive.
- MDPI. (2024). 3-(4-Bromophenyl)-1-carbamothioyl-5-(2-carbamothioylhydrazinyl)-4,5-dihydro-1H-pyrazole-5-carboxylic Acid. Molbank.
- PubMed. (2009). Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide. PubMed.
- Merck. (n.d.). 3-(4-Bromophenyl)-1-phenyl-1h-pyrazole-4-carboxylic acid. Merck.
- PMC. (n.d.). Current status of pyrazole and its biological activities. PMC.
- Sigma-Aldrich. (n.d.). 1-(4-BROMOPHENYL)-3-PHENYL-1H-PYRAZOLE-5-CARBOXYLIC ACID. Sigma-Aldrich.
- Master Organic Chemistry. (2026). The pKa Table Is Your Friend. Master Organic Chemistry.
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